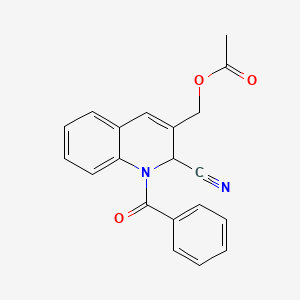
(1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate
Description
(1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1-benzoyl-2-cyano-2H-quinolin-3-yl)methyl acetate |
InChI |
InChI=1S/C20H16N2O3/c1-14(23)25-13-17-11-16-9-5-6-10-18(16)22(19(17)12-21)20(24)15-7-3-2-4-8-15/h2-11,19H,13H2,1H3 |
InChI Key |
QMZRRIRNMMYOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=CC=CC=C2N(C1C#N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide.
Formation of the Acetate Ester: The final step involves the esterification of the hydroxyl group with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its multifunctional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its quinoline core is known for its antimicrobial, antiviral, and anticancer properties, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Quinoline derivatives have been investigated for their efficacy in treating malaria, cancer, and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzoyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Quinoxaline: Another heterocyclic compound with antimicrobial properties.
Benzimidazole: Known for its use in antifungal and antiparasitic drugs.
Uniqueness
(1-Benzoyl-2-cyano-1,2-dihydro-3-quinolinyl)methyl acetate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. Its structure allows for a wide range of biological activities, making it a valuable compound in both research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


